2-(propionylamino)phenyl 2-methoxybenzoate
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Overview
Description
2-(propionylamino)phenyl 2-methoxybenzoate is an organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a propanoylamino group and a methoxybenzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propionylamino)phenyl 2-methoxybenzoate can be achieved through nucleophilic aromatic substitution reactions. . This reaction typically requires cooling under tap or ice water to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of nucleophilic aromatic substitution and esterification reactions are likely employed on a larger scale with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(propionylamino)phenyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl benzoates.
Scientific Research Applications
2-(propionylamino)phenyl 2-methoxybenzoate has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(propionylamino)phenyl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, derivatives of 2-methoxybenzamide have been shown to inhibit the hedgehog signaling pathway by targeting the smoothened (Smo) receptor . This inhibition can prevent the activation of downstream signaling cascades, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzamide: Shares the methoxybenzoate structure but lacks the propanoylamino group.
Phenyl 2-methoxybenzoate: Similar ester structure but without the propanoylamino group.
2-(Propanoylamino)benzoic acid: Contains the propanoylamino group but lacks the methoxybenzoate ester.
Uniqueness
2-(propionylamino)phenyl 2-methoxybenzoate is unique due to the presence of both the propanoylamino group and the methoxybenzoate ester, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32g/mol |
IUPAC Name |
[2-(propanoylamino)phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-16(19)18-13-9-5-7-11-15(13)22-17(20)12-8-4-6-10-14(12)21-2/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
XXBUBICUTQSWKV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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